4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

Vue d'ensemble

Description

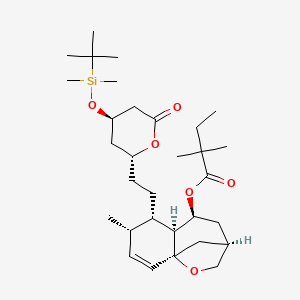

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a synthetic derivative of Simvastatin, a widely used cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility. It is primarily used as an intermediate in the preparation of Simvastatin hydroxymethyl metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves multiple steps, starting from the basic structure of Simvastatin. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride and the formation of the anhydro structure through dehydration reactions. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, with reaction temperatures maintained at around 4°C .

Industrial Production Methods

In industrial settings, the production of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a pale yellow solid with a melting point of 132-134°C .

Analyse Des Réactions Chimiques

Types of Reactions

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Simvastatin, such as hydroxymethyl metabolites and other functionalized analogs. These products are often used in further research and development of cholesterol-lowering drugs .

Applications De Recherche Scientifique

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.

Medicine: Research focuses on its role in the development of new cholesterol-lowering agents and its potential therapeutic benefits.

Mécanisme D'action

The mechanism of action of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves its conversion to active metabolites that inhibit the enzyme HMG-CoA reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately lowering blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.

Lovastatin: Another statin with a similar mechanism of action but different structural features.

Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.

Uniqueness

4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is unique due to its enhanced stability and solubility, which make it a valuable intermediate in the synthesis of Simvastatin metabolites. Its structural modifications also provide insights into the design of new cholesterol-lowering agents with improved efficacy and safety profiles .

Activité Biologique

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a derivative of simvastatin, a well-known statin used primarily for cholesterol management. This compound has garnered interest due to its potential biological activities beyond lipid-lowering effects, including anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of simvastatin and its derivatives is largely attributed to their role as inhibitors of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, statins reduce cholesterol levels and have been shown to have various pleiotropic effects, including:

- Anti-inflammatory effects : Statins can modulate inflammatory processes by affecting cytokine production and cell adhesion molecules.

- Neuroprotective effects : Research indicates that simvastatin may influence gene expression related to neurodegeneration, potentially offering protective effects against conditions like Alzheimer's disease .

- Impact on gut microbiota : Simvastatin has been found to affect the growth of gut bacteria, which may have implications for overall health and disease states .

Table 1: Biological Effects of Simvastatin Derivatives

Case Studies

- Neurodegeneration : A study demonstrated that simvastatin significantly reduced the expression of apolipoprotein E (ApoE) in astrocytes, which is crucial for lipid transport in the brain. This reduction was linked to potential neuroprotective effects against Alzheimer’s disease .

- Bone Regeneration : In vivo studies showed that simvastatin promoted bone regeneration when used in conjunction with β-tricalcium phosphate (β-TCP). The results indicated enhanced mineralization and tissue integration in treated subjects compared to controls .

- Gut Microbiota Interaction : Research highlighted that simvastatin alters the composition of gut microbiota, specifically inhibiting the growth of certain bacterial strains such as Eggerthella lenta and Bacteroides thetaiotaomicron. This effect was dose-dependent and suggests a complex interaction between statin therapy and gut health .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structural modifications. The tert-butyldimethylsilyl group enhances lipophilicity, potentially affecting absorption and bioavailability. Studies indicate that modifications can alter the compound's interaction with transport proteins like P-glycoprotein (P-gp) and cytochrome P450 enzymes, which are crucial for drug metabolism .

Propriétés

IUPAC Name |

[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABJKPQYNQPOE-OBRNGWCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675618 | |

| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125175-64-6 | |

| Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.